molecular formula C11H14N2O B2828120 1,2',3,3',5',6'-Hexahydrospiro[benzimidazole-2,4'-pyran] CAS No. 959700-85-7

1,2',3,3',5',6'-Hexahydrospiro[benzimidazole-2,4'-pyran]

Cat. No.: B2828120
CAS No.: 959700-85-7
M. Wt: 190.246
InChI Key: KSQYDMDMXBGQNS-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydrobenzimidazole-2,4’-oxane] is a spirocyclic compound characterized by a unique structure where a benzimidazole ring is fused to an oxane ring through a spiro carbon atom. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional structures and significant applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dihydrobenzimidazole-2,4’-oxane] typically involves the reaction of benzimidazole derivatives with cyclic ketones or aldehydes. One common method is the cyclization of benzimidazole with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of Spiro[1,3-dihydrobenzimidazole-2,4’-oxane] may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydrobenzimidazole-2,4’-oxane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[1,3-dihydrobenzimidazole-2,4’-oxane], which can be further utilized in different applications .

Scientific Research Applications

Spiro[1,3-dihydrobenzimidazole-2,4’-oxane] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of Spiro[1,3-dihydrobenzimidazole-2,4’-oxane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,3’-pyrrolidines]
  • Spiro[indole-piperidines]
  • Spiro[cyclopropane-indoles]
  • Spiro[quinolines and benzoxazines]

Uniqueness

Spiro[1,3-dihydrobenzimidazole-2,4’-oxane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1,3-dihydrobenzimidazole-2,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-4-10-9(3-1)12-11(13-10)5-7-14-8-6-11/h1-4,12-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQYDMDMXBGQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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